![molecular formula C7H10N2O B3103013 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one CAS No. 1430839-92-1](/img/structure/B3103013.png)
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Overview
Description
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one, also known as CPDHPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the family of pyridazinones and has a unique cyclopropyl group attached to it.
Scientific Research Applications
Nucleophilic Ring-Opening Reactions
- Application in Organic Synthesis: The molecule is involved in nucleophilic ring-opening reactions. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, when treated with hydrazines, form cyclopropane-fused pyridazinones. This process is significant for the synthesis of dihydropyrazoles and pyridazinones with complete regio-and diastereoselectivity (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Pharmacological Activities
- Platelet Aggregation Inhibiting and Hypotensive Activities: Some derivatives of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one exhibit significant pharmacological effects, such as inhibiting platelet aggregation and exhibiting hypotensive actions. These activities are notably stronger than some standard drugs like acetylsalicylic acid (Thyes et al., 1983).
Bioactivity Assays
- Cytotoxicity Assessment: Derivatives of this compound have been evaluated for cytotoxicity using methods like the brine shrimp lethality assay. Certain compounds have demonstrated significant cytotoxicity, highlighting their potential in medicinal chemistry (Asif, 2013).
Chemical Synthesis and Characterization
- Synthesis of Derivatives: Efforts have been made towards the synthesis of specific derivatives of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one, demonstrating the compound's role in organic synthesis and the development of novel organic compounds (Asif, Singh, & Lakshmayya, 2011).
Antihypertensive Activity
- Development of Antihypertensive Drugs: Certain pyridazinone derivatives have been synthesized and evaluated for their antihypertensive activities, showcasing the potential of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one in the development of new cardiovascular drugs (Siddiqui, Mishra, & Shaharyar, 2010).
Vasodilator Agents
- Synthesis and Evaluation as Vasodilators: Libraries of 4,5-dihydropyridazinones substituted at position 6 have been synthesized and evaluated for their vasorelaxant effect, highlighting another potential pharmacological application of the compound (Gouault et al., 2004).
Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents
- Evaluation as Anti-Cancer and Antimicrobial Agents: A series of derivatives have been synthesized and tested for their anti-cancer, anti-inflammatory, and antimicrobial actions. Some compounds showed high activity against specific cancer cell lines and good antifungal activity (Ahmad et al., 2010).
COX-2 Inhibitory Activity
- Synthesis and COX-2 Inhibition: The derivatives of this compound have been explored for their cyclooxygenase-2 (COX-2) inhibitory activity, a key target in the development of anti-inflammatory drugs (Imran, 2020).
properties
IUPAC Name |
3-cyclopropyl-2,3-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-6,8H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDKGUJGZXFPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C=CC(=O)NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.